molecular formula C6H7NO3S B13126733 4-Methoxypyridine-2-sulfinic acid

4-Methoxypyridine-2-sulfinic acid

Katalognummer: B13126733
Molekulargewicht: 173.19 g/mol
InChI-Schlüssel: VDLUCANGLBKMSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxypyridine-2-sulfinic acid is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyridine, where the 2-position is substituted with a sulfinic acid group and the 4-position with a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypyridine-2-sulfinic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 4-methoxypyridine.

    Oxidation: The 2-position of 4-methoxypyridine is oxidized to introduce the sulfinic acid group. This can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxypyridine-2-sulfinic acid can undergo various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.

    Substitution: The methoxy group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: 4-Methoxypyridine-2-sulfonic acid.

    Reduction: 4-Methoxypyridine-2-thiol.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Methoxypyridine-2-sulfinic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Wirkmechanismus

The mechanism by which 4-Methoxypyridine-2-sulfinic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfinic acid group can participate in redox reactions, influencing cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxypyridine: Lacks the sulfinic acid group, making it less reactive in redox reactions.

    2-Sulfinopyridine: Similar sulfinic acid group but lacks the methoxy group, affecting its solubility and reactivity.

    4-Methoxypyridine-2-sulfonic acid: An oxidized form of 4-Methoxypyridine-2-sulfinic acid, with different chemical properties and applications.

Uniqueness

This compound is unique due to the presence of both a methoxy and a sulfinic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Eigenschaften

Molekularformel

C6H7NO3S

Molekulargewicht

173.19 g/mol

IUPAC-Name

4-methoxypyridine-2-sulfinic acid

InChI

InChI=1S/C6H7NO3S/c1-10-5-2-3-7-6(4-5)11(8)9/h2-4H,1H3,(H,8,9)

InChI-Schlüssel

VDLUCANGLBKMSP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NC=C1)S(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.